molecular formula C9H20O B13815196 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane CAS No. 32970-46-0

2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane

Cat. No.: B13815196
CAS No.: 32970-46-0
M. Wt: 144.25 g/mol
InChI Key: QAROENULPPDYNI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane, also known as 1-tert-Butoxy-2,2-dimethylpropane, is an organic compound with the molecular formula C9H20O. It is a colorless liquid that belongs to the class of ethers, specifically a tertiary ether. This compound is primarily of theoretical interest and is used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane typically involves the reaction of neopentyl chloride (2-chloro-2,2-dimethylpropane) with potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the tert-butoxide anion displaces the chloride ion from neopentyl chloride, forming the desired ether.

Reaction:

(CH3)3CCl+KOtBu(CH3)3COCH2C(CH3)3+KCl\text{(CH}_3\text{)}_3\text{CCl} + \text{KOtBu} \rightarrow \text{(CH}_3\text{)}_3\text{COCH}_2\text{C(CH}_3\text{)}_3 + \text{KCl} (CH3​)3​CCl+KOtBu→(CH3​)3​COCH2​C(CH3​)3​+KCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for large-scale reactions. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.

    Reduction: Reduction reactions can convert the ether into hydrocarbons.

    Substitution: The ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted ethers or other functionalized compounds.

Scientific Research Applications

2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane is utilized in several scientific research fields:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.

    Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane involves its interaction with molecular targets through its ether functional group. The compound can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the behavior of biological molecules and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl ether: Another tertiary ether with similar structural features.

    Methyl tert-butyl ether (MTBE): A widely used ether in gasoline additives.

    Dimethyl ether: A simpler ether with different chemical properties.

Uniqueness

2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for applications requiring specific molecular interactions.

Properties

CAS No.

32970-46-0

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

2,2-dimethyl-1-[(2-methylpropan-2-yl)oxy]propane

InChI

InChI=1S/C9H20O/c1-8(2,3)7-10-9(4,5)6/h7H2,1-6H3

InChI Key

QAROENULPPDYNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(C)(C)C

Origin of Product

United States

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